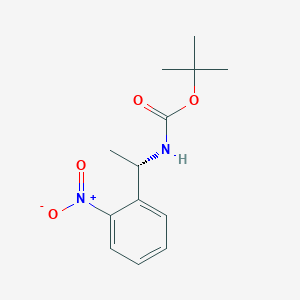
(S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate typically involves the reaction of (S)-1-(2-nitrophenyl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates.
科学的研究の応用
(S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate: Lacks the stereochemistry present in the (S)-enantiomer.
tert-Butyl (1-(4-nitrophenyl)ethyl)carbamate: Similar structure but with the nitro group in a different position.
tert-Butyl (1-(2-aminophenyl)ethyl)carbamate: Contains an amine group instead of a nitro group.
Uniqueness
(S)-tert-Butyl (1-(2-nitrophenyl)ethyl)carbamate is unique due to its specific stereochemistry and the presence of both a nitrophenyl group and a carbamate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C13H18N2O4 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
tert-butyl N-[(1S)-1-(2-nitrophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O4/c1-9(14-12(16)19-13(2,3)4)10-7-5-6-8-11(10)15(17)18/h5-9H,1-4H3,(H,14,16)/t9-/m0/s1 |
InChIキー |
FWSARODNIFWDLV-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















